molecular formula C7H8N4 B063721 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 178885-60-4

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B063721
M. Wt: 148.17 g/mol
InChI Key: IYQKHZOGAWOVTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, can be efficiently achieved using palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This method allows for quick access to products with substitution at N1 and C2, demonstrating its utility in the synthesis of complex heterocycles like 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (Rosenberg et al., 2012).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insight into the molecular structure of compounds closely related to 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. These analyses reveal the inclination of substituent rings to the mean planes of the imidazole rings, offering a deeper understanding of the compound's three-dimensional structure and how it may interact with biological targets (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The compound's chemical reactivity is highlighted by its involvement in cross-coupling reactions, such as the Buchwald and Suzuki couplings, which provide new synthetic routes to various heterocyclic amines. These reactions underscore the versatility of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine as a precursor for synthesizing mutagenic heterocyclic amines (Sajith et al., 2013).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine were not identified, the general physical properties of imidazo[4,5-b]pyridines can be inferred based on their molecular structure. These compounds typically exhibit moderate solubility in common organic solvents and may have variable melting points depending on the nature of their substitution patterns.

Chemical Properties Analysis

The chemical properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine include its ability to undergo various functional group transformations, such as oxidation, halogenation, and amination. These transformations are crucial for the further derivatization of the compound into more complex molecules with potential biological activities (Bukowski & Janowiec, 1996).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has been synthesized through palladium-catalyzed amide coupling reactions, providing access to products with substitutions at N1 and C2. This method facilitates the synthesis of complex structures including natural products and mutagens (Rosenberg, Zhao, & Clark, 2012).

  • Molecular Structure and Vibrational Spectra : The molecular structure and vibrational spectra of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and its derivatives have been studied using density functional theory. These studies have provided insights into the compound’s structural characteristics and energy levels (Lorenc et al., 2008).

Synthetic Pathways and Derivatives

  • Modified Synthetic Approaches : Research has developed optimized palladium-catalyzed Buchwald cross-coupling methods to synthesize heterocyclic food mutagens like PHIP and DMIP from 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. These methods highlight efficient catalytic systems for introducing various groups on the heterocyclic core (Sajith et al., 2013).

  • Transition-Metal-Catalyzed Arylation : Research has explored the transition-metal-catalyzed arylation of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (1-deazapurines), emphasizing the synthesis of these compounds from 5-aminoimidazoles. This process highlights the importance of this compound in complex chemical reactions (Iaroshenko et al., 2012).

Applications in Drug Development and Synthesis

  • Imidazo[4,5-b]pyridine Derivatives : The compound has been used to synthesize new imidazo[4,5-b]pyridine derivatives, which were evaluated for their tuberculostatic activity. This highlights the potential application of the compound in the development of new pharmaceuticals (Bukowski et al., 2012).

  • Potential in Mutagenic Potency Analysis : Studies have synthesized derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and evaluated their mutagenic potency using the Ames test. This research is significant in understanding the mutagenic properties of heterocyclic amines (Chrisman, Tanga, & Knize, 2008).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQKHZOGAWOVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

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